![molecular formula C14H10BrFO B1302598 4-Bromo-4'-fluoro-3'-methylbenzophenone CAS No. 844879-20-5](/img/structure/B1302598.png)
4-Bromo-4'-fluoro-3'-methylbenzophenone
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Overview
Description
4-Bromo-4'-fluoro-3'-methylbenzophenone (4-BFMBP) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a halogenated aromatic ketone with a molecular weight of 274.1 g/mol. It has been used in a variety of fields, including biochemistry, pharmacology, and drug discovery. The main focus of
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of 4-Bromo-4'-fluoro-3'-methylbenzophenone can be achieved through a multi-step process involving the bromination and fluorination of a starting material.
Starting Materials
3-methylbenzophenone, bromine, potassium hydroxide, fluorine gas
Reaction
3-methylbenzophenone is treated with bromine and potassium hydroxide to form 4-bromo-3-methylbenzophenone..
4-bromo-3-methylbenzophenone is then treated with fluorine gas to form 4-bromo-4'-fluoro-3'-methylbenzophenone..
Scientific Research Applications
4-Bromo-4'-fluoro-3'-methylbenzophenone has been used in a variety of scientific research applications, including drug discovery, biochemistry, and pharmacology. It has been used in the development of new drugs, as well as in the study of the biochemical and physiological effects of drugs. It has also been used in the study of the mechanism of action of drugs, as well as in the study of the pharmacokinetics of drugs.
Mechanism Of Action
4-Bromo-4'-fluoro-3'-methylbenzophenone has been used in the study of the mechanism of action of drugs. It has been found to interact with several different receptors, including G-protein coupled receptors, tyrosine kinase receptors, and ion channels. It has also been found to interact with enzymes, such as cytochrome P450 enzymes and monoamine oxidase.
Biochemical And Physiological Effects
4-Bromo-4'-fluoro-3'-methylbenzophenone has been found to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been found to be an inhibitor of monoamine oxidase, which is involved in the breakdown of neurotransmitters. In addition, it has been found to be an agonist of G-protein coupled receptors, which are involved in the regulation of cell signaling pathways.
Advantages And Limitations For Lab Experiments
There are several advantages and limitations to using 4-Bromo-4'-fluoro-3'-methylbenzophenone in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it a cost-effective choice for research applications. Additionally, it is relatively stable and has a low toxicity, making it safe to use in the laboratory. However, it is important to note that 4-Bromo-4'-fluoro-3'-methylbenzophenone is a halogenated aromatic ketone, and as such, it can react with other compounds in the laboratory.
Future Directions
There are several potential future directions for research involving 4-Bromo-4'-fluoro-3'-methylbenzophenone. One potential direction is to further explore its pharmacological effects, such as its effects on cell signaling pathways and its interactions with enzymes and receptors. Another potential direction is to explore its potential applications in drug discovery, such as its use in the development of new drugs. Additionally, further research could be done to explore its potential toxicity and safety in humans. Finally, further research could be done to explore its potential uses in biochemistry and pharmacology.
properties
IUPAC Name |
(4-bromophenyl)-(4-fluoro-3-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVAPOPRAJIWKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373678 |
Source
|
Record name | 4-Bromo-4'-fluoro-3'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-fluoro-3'-methylbenzophenone | |
CAS RN |
844879-20-5 |
Source
|
Record name | 4-Bromo-4'-fluoro-3'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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